molecular formula C13H14FN5O B15171940 N-cyclopentyl-4-fluoro-2-(1H-tetrazol-1-yl)benzamide

N-cyclopentyl-4-fluoro-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B15171940
M. Wt: 275.28 g/mol
InChI Key: UHBFHTDVCQXHLN-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-fluoro-2-(1H-tetrazol-1-yl)benzamide is a chemical compound with the molecular formula C13H14FN5O and a molecular weight of 275.28 g/mol . Its structure features a benzamide core substituted with a fluorine atom and a 1H-tetrazol-1-yl group, with a cyclopentyl moiety attached to the amide nitrogen. Tetrazole derivatives are prominent in medicinal chemistry due to their versatile biological activities and are often used as bioisosteres for carboxylic acids and other functional groups, which can enhance metabolic stability and bioavailability in drug candidates . While specific pharmacological data for this compound is not extensively reported in the available literature, compounds containing the tetrazole ring are known to exhibit a wide range of biological properties, including potential antibacterial, anti-inflammatory, and anticonvulsant activities, making them valuable scaffolds in the discovery and development of new therapeutic agents . Research into similar benzamide and tetrazole-containing compounds highlights their significance in developing treatments for various conditions, including neurological disorders and cancers . This compound serves as a valuable building block for chemical synthesis and a candidate for screening in various biochemical assays. It is supplied for research purposes to support investigations in drug discovery, medicinal chemistry, and chemical biology. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H14FN5O

Molecular Weight

275.28 g/mol

IUPAC Name

N-cyclopentyl-4-fluoro-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C13H14FN5O/c14-9-5-6-11(12(7-9)19-8-15-17-18-19)13(20)16-10-3-1-2-4-10/h5-8,10H,1-4H2,(H,16,20)

InChI Key

UHBFHTDVCQXHLN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(C=C(C=C2)F)N3C=NN=N3

Origin of Product

United States

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand cellular processes and molecular interactions. Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent. Industry: It is utilized in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in drug development or as a chemical reagent.

Comparison with Similar Compounds

Structural Analogues with Tetrazole Moieties

  • N-[5-[(4-Fluorophenyl)methyl]-2-thiazolyl]-4-(1H-tetrazol-1-yl)benzamide (CAS: 887349-03-3): This compound replaces the cyclopentyl group with a thiazolyl substituent and includes a 4-fluorobenzyl moiety. The molecular formula (C18H13FN6OS) indicates higher sulfur content, which may affect solubility and redox properties compared to the target compound .
  • N-Substituted-2-(1H-tetrazol-1-yl)acetamides :
    These derivatives, synthesized via optimized azide-based protocols (yields: 70–97%), share the tetrazole motif but lack the benzamide backbone. The acetamide linker in these compounds may confer greater conformational flexibility compared to the rigid benzamide scaffold in the target compound .

Benzamide Derivatives with Heterocyclic Substituents

  • 4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-2-yl)benzamides: These compounds feature an azetidinone ring instead of tetrazole. The β-lactam ring introduces strain and reactivity, contrasting with the planar tetrazole in the target compound.
  • N-Phenyl-2-(1H-pyrazol-1-yl)-4-(trifluoromethyl)benzamide :
    This analogue substitutes tetrazole with a pyrazole ring. The trifluoromethyl group enhances electronegativity and metabolic stability, while the pyrazole offers hydrogen-bonding capabilities distinct from tetrazole’s dipole interactions .

Spectroscopic Analysis

  • IR Spectroscopy :
    The absence of a C=O band (1663–1682 cm⁻¹) in triazole-thiones differs from the target compound, where the benzamide carbonyl (≈1680 cm⁻¹) and tetrazole C=N (≈1600 cm⁻¹) would dominate.
  • NMR :
    The cyclopentyl group’s protons (δ 1.5–2.5 ppm in ¹H-NMR) and tetrazole’s C=N (δ 145–150 ppm in ¹³C-NMR) provide distinct signatures compared to analogues with thiazole or pyrazole rings .

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Name Substituents Heterocycle Key Functional Groups
Target Compound Cyclopentyl, F, Tetrazole Benzamide Tetrazole, Fluorine
CAS 887349-03-3 Thiazolyl, 4-Fluorobenzyl Benzamide Tetrazole, Thiazole
N-Substituted-2-(1H-tetrazol-1-yl)acetamide Alkyl, Tetrazole Acetamide Tetrazole
PCAF Inhibitor Tetradecanoylamino, Carboxyphenyl Benzamide Acyl Chain, Carboxyphenyl

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